molecular formula C₁₆H₁₈N₆O B560617 Tyk2-IN-2 CAS No. 2098466-94-3

Tyk2-IN-2

Numéro de catalogue B560617
Numéro CAS: 2098466-94-3
Poids moléculaire: 310.35
Clé InChI: SNVFFECYFQEWTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyk2-IN-2, also known as Compound 18, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). It has IC50s of 7 nM, 0.1 μM, and 0.05 μM for TYK2 JH2, IL-23, and IFNα, respectively . TYK2 is a member of the Janus kinases (JAKs) protein families and plays a crucial role in signal transduction of numerous antiviral and immunoregulatory cytokines . Tyk2-IN-2 can be used for the research of inflammatory and autoimmune diseases .


Physical And Chemical Properties Analysis

Tyk2-IN-2 has a molecular weight of 310.35 and is a solid compound. It is soluble in DMSO at a concentration of ≥ 20 mg/mL .

Applications De Recherche Scientifique

  • Role in Immune and Cytokine Signaling : Tyrosine kinase 2 (Tyk2) is essential in multiple cytokine signaling pathways, playing a critical role in innate and acquired immunity. This includes signals for type I interferon (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23. Tyk2 deficiency in humans leads to unusual susceptibility to various microorganisms and impacts T helper cell differentiation (Minegishi et al., 2006).

  • Therapeutic Potential in Autoimmune Diseases and Cancer : Selective Tyk2 inhibitors have potential therapeutic benefits in treating diseases such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and certain cancers. The specificity of Tyk2 inhibition over other Jak family members is crucial to minimize side effects while maximizing therapeutic effects (He et al., 2019).

  • Clinical Trials and Drug Development : Clinical trials have been conducted for selective Tyk2 inhibitors like Deucravacitinib and PF-06826647. Deucravacitinib, for instance, showed positive phase 3 data for the treatment of plaque psoriasis (Felix Gonzalez Lopez de Turiso & Guckian, 2022).

  • Involvement in Cancer : Tyk2's role in cancer is multifaceted. It is involved in cytokine signaling related to tumor surveillance and may act as an oncogene in certain contexts. For example, Tyk2-deficient mice are prone to tumor development due to impaired cytotoxic T-cell responses (Übel et al., 2013).

  • Impact on Infertility and Autoimmune Diseases : Polymorphisms in the TYK2 gene, like rs34536443, have been associated with decreased susceptibility to endometriosis-related infertility. This highlights Tyk2's influence beyond immune responses, potentially affecting reproductive health (Peluso et al., 2013).

  • Inhibition in Psoriasis-like Skin Inflammation : Tyk2 inhibition can significantly reduce IL-23-induced psoriasis-like skin inflammation. This suggests that Tyk2 inhibitors could be effective in treating human psoriasis (Ishizaki et al., 2014).

  • Role in Metabolic Regulation : Tyk2 also influences cellular glucose and lipid metabolism. This connection between Tyk2 and metabolic processes underscores its broader significance beyond just immune responses (Grunert et al., 2011).

Orientations Futures

TYK2 inhibitors, including Tyk2-IN-2, hold promise for the treatment of a distinct spectrum of autoimmune diseases and could potentially have a safety profile that differs from other JAK inhibitors . Furthermore, newer drugs and more indications are expected in the future .

Propriétés

IUPAC Name

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFFECYFQEWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyk2-IN-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.